

A Comparative Guide to the Mass Spectrometry Analysis of Triethylstibine and Its Fragments

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Compound of Interest

Compound Name: *Triethylstibine*

Cat. No.: *B1582785*

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This guide provides a detailed comparison of the mass spectrometric behavior of **triethylstibine** and other trialkylantimony compounds. The information presented herein is intended to aid researchers in the identification and structural elucidation of organoantimony compounds.

Executive Summary

Mass spectrometry is a powerful analytical technique for the characterization of organometallic compounds. This guide focuses on the electron ionization mass spectrometry (EI-MS) of **triethylstibine** ($(C_2H_5)_3Sb$), providing a comprehensive analysis of its fragmentation pattern. For comparative purposes, the fragmentation data of trimethylstibine ($(CH_3)_3Sb$) and triphenylstibine ($(C_6H_5)_3Sb$) are also presented. The data reveals characteristic fragmentation pathways for trialkylstibines, primarily involving the sequential loss of alkyl radicals and subsequent fragmentation of the antimony-containing core.

Mass Spectrometry Data of Triethylstibine

The electron ionization mass spectrum of **triethylstibine** is characterized by a distinct pattern of fragments resulting from the cleavage of antimony-carbon bonds and subsequent rearrangements. The quantitative data for the major fragments are summarized in the table below, based on data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

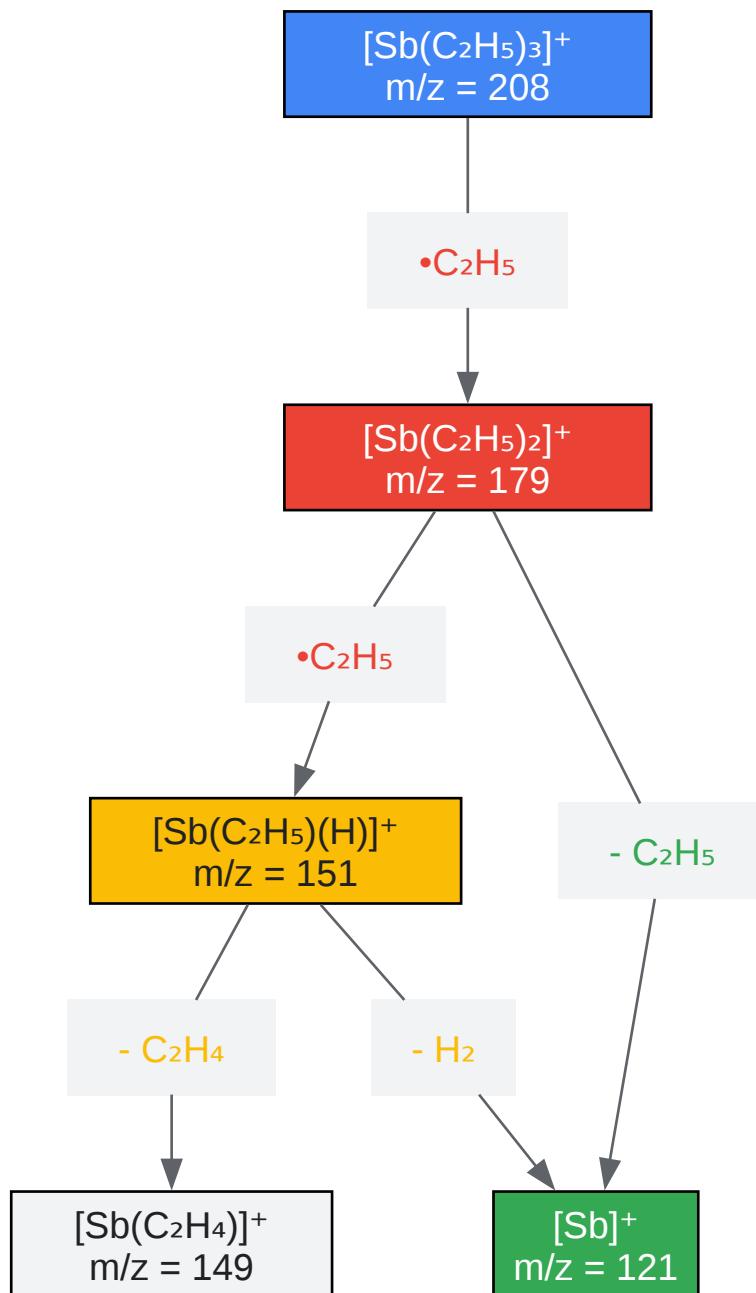
Table 1: Mass Spectrometry Fragmentation Data for **Triethylstibine** ((C₂H₅)₃Sb)

m/z	Relative Intensity (%)	Proposed Fragment Ion	Formula
208	35	[Sb(C ₂ H ₅) ₃] ⁺	C ₆ H ₁₅ Sb
179	100	[Sb(C ₂ H ₅) ₂] ⁺	C ₄ H ₁₀ Sb
151	45	[Sb(C ₂ H ₅)(H)] ⁺	C ₂ H ₆ Sb
149	20	[Sb(C ₂ H ₄)] ⁺	C ₂ H ₄ Sb
121	15	[Sb] ⁺	Sb
29	80	[C ₂ H ₅] ⁺	C ₂ H ₅
27	50	[C ₂ H ₃] ⁺	C ₂ H ₃

Fragmentation Pathway of Triethylstibine

The fragmentation of **triethylstibine** under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion, [Sb(C₂H₅)₃]⁺. This is followed by the sequential loss of ethyl radicals, which is a common fragmentation pattern for organometallic compounds. The proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation Pathway of Triethylstibine

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Caption: Proposed fragmentation of **triethylstibine** in EI-MS.

Comparative Analysis with Other Organoantimony Compounds

To provide a broader context for the fragmentation of **triethylstibine**, this section compares its mass spectral data with that of trimethylstibine and triphenylstibine. The data for these compounds were also obtained from the NIST database.[2][3]

Table 2: Comparative Fragmentation Data for Trialkyl- and Triarylstibines

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Major Fragments (m/z)
Trimethylstibine, (CH ₃) ₃ Sb	166	151	136, 121
Triethylstibine, (C ₂ H ₅) ₃ Sb	208	179	151, 149, 121
Triphenylstibine, (C ₆ H ₅) ₃ Sb	353	353	276, 199, 154, 77

The fragmentation patterns of these organoantimony compounds show some common features. The molecular ion is observed in all cases, although its relative intensity varies. For the trialkylstibines, the base peak corresponds to the loss of one alkyl radical. The subsequent loss of further alkyl groups and rearrangements leads to the other observed fragments, including the elemental antimony ion [Sb]⁺. In the case of triphenylstibine, the molecular ion is the base peak, indicating its higher stability compared to the trialkyl analogues. Fragmentation involves the loss of phenyl radicals and other aromatic fragments.

Experimental Protocol

The following provides a general experimental protocol for the analysis of air-sensitive organometallic compounds like **triethylstibine** by electron ionization mass spectrometry. Specific instrument parameters may vary.

1. Sample Handling:

- Due to the air-sensitive nature of **triethylstibine**, all sample manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
- The sample should be introduced into the mass spectrometer using a specialized air-sensitive sample introduction probe or a gas chromatography inlet system designed for reactive compounds.

2. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: Typically 70 eV to induce fragmentation and obtain reproducible spectra.
- Source Temperature: Optimized to ensure sample volatilization without thermal decomposition (e.g., 150-250 °C).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: A range sufficient to cover the molecular ion and all expected fragments (e.g., m/z 10-400).

3. Data Acquisition and Analysis:

- Acquire the mass spectrum and identify the molecular ion peak.
- Analyze the fragmentation pattern by identifying the mass differences between major peaks.
- Propose structures for the fragment ions based on known fragmentation mechanisms of organometallic compounds.
- Compare the obtained spectrum with library data (e.g., NIST database) for confirmation.

This guide provides a foundational understanding of the mass spectrometric analysis of **triethylstibine** and its analogues. Researchers can utilize this information for the identification and structural characterization of related organoantimony compounds in their work.

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References

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